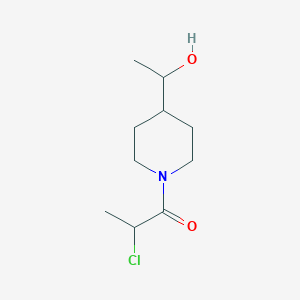

2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

2-chloro-1-[4-(1-hydroxyethyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO2/c1-7(11)10(14)12-5-3-9(4-6-12)8(2)13/h7-9,13H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXMVDZSMIRKRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(CC1)C(=O)C(C)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one generally involves:

- Introduction of the piperidine ring substituted at the nitrogen with a 1-hydroxyethyl group.

- Formation of the chloro-substituted propanone moiety.

- Coupling of the piperidine derivative with the chloropropanone fragment via nucleophilic substitution or acylation.

This approach ensures regioselective substitution on the piperidine nitrogen and maintains the integrity of the hydroxyethyl side chain.

Detailed Preparation Methods

N-Alkylation of Piperidine with 1-Hydroxyethyl Group

- The 1-hydroxyethyl substituent is introduced on the piperidine nitrogen through alkylation using 1-chloro- or 1-bromo-2-propanol derivatives.

- A base such as triethylamine or sodium hydride is used to deprotonate the piperidine nitrogen, enhancing nucleophilicity.

- The reaction is typically carried out in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under controlled temperature (0°C to room temperature) to avoid side reactions.

Formation of 2-Chloro-1-propanone Intermediate

- 2-Chloro-1-propanone can be prepared by chlorination of acetone or related ketones using reagents such as phosphorus pentachloride or thionyl chloride.

- Alternatively, commercially available 2-chloro-1-propanone can be used directly.

- Careful control of reaction conditions is necessary to prevent polymerization or decomposition.

Coupling Reaction

- The N-substituted piperidine derivative is reacted with 2-chloro-1-propanone under nucleophilic substitution conditions.

- The nitrogen atom of the piperidine acts as a nucleophile attacking the electrophilic carbonyl carbon adjacent to the chlorine atom.

- The reaction is often catalyzed by bases like potassium carbonate or triethylamine, and solvents such as dichloromethane or acetonitrile are employed.

- Temperature control (0°C to room temperature) is critical to maximize yield and minimize by-products.

Representative Experimental Procedure

| Step | Reagents and Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Piperidine + 1-chloro-2-propanol, triethylamine, THF, 0°C to RT | N-alkylation to introduce 1-hydroxyethyl group | 85-90% | Use dry solvents to avoid hydrolysis |

| 2 | Acetone + PCl5 or SOCl2, low temperature | Preparation of 2-chloro-1-propanone intermediate | 70-80% | Handle with care due to lachrymatory properties |

| 3 | N-(1-hydroxyethyl)piperidine + 2-chloro-1-propanone, K2CO3, DCM, RT | Coupling via nucleophilic substitution | 75-85% | Purification by column chromatography recommended |

Research Findings and Optimization

- Solvent Effects: Polar aprotic solvents such as DMF and DMSO enhance nucleophilicity and reaction rates in the alkylation steps.

- Temperature Control: Lower temperatures reduce side reactions such as elimination or over-alkylation.

- Base Selection: Mild bases like triethylamine provide better selectivity, while stronger bases may lead to decomposition.

- Purification: Silica gel chromatography using hexane-ethyl acetate mixtures is effective for isolating the target compound with high purity.

- Yield Optimization: Use of stoichiometric ratios close to 1:1 for coupling reagents minimizes by-products and maximizes yield.

Summary Table of Preparation Parameters

| Parameter | Optimal Condition | Effect on Synthesis |

|---|---|---|

| Solvent | THF, DMF, DCM | Influences nucleophilicity and solubility |

| Temperature | 0°C to RT | Controls reaction rate and selectivity |

| Base | Triethylamine, K2CO3 | Facilitates deprotonation and nucleophilic attack |

| Reaction Time | 1-4 hours | Sufficient for completion without degradation |

| Purification | Silica gel chromatography | Ensures high purity product |

Additional Notes

- The hydroxyethyl substituent on the piperidine ring must be protected if sensitive to reaction conditions; however, in most cases, it remains stable under mild conditions.

- The chloro group on the propanone moiety is reactive and must be handled under anhydrous conditions to prevent hydrolysis.

- The synthesis route is adaptable for scale-up with appropriate safety measures due to the reactive intermediates involved.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways.

Molecular Targets and Pathways Involved:

Enzymes: The compound may inhibit enzymes involved in metabolic pathways.

Receptors: It may bind to receptors, altering signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-(2-Phenoxyethyl)piperidin-1-yl)propan-1-one (DC-TEADin1072-N1)

- Structure: Replaces the hydroxyethyl group with a phenoxyethyl chain.

- Molecular Formula: C₁₆H₂₂NO₂ (MW: 260.16) .

- Key Differences: The phenoxyethyl group introduces aromaticity and hydrophobicity, likely improving membrane permeability compared to the hydrophilic hydroxyethyl group in the target compound. This substitution may enhance binding to hydrophobic protein pockets, as seen in palmitoylation inhibitors .

- Synthesis : Achieved via similar procedures to other chloroacetamides, with high purity (99.37%) .

2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one

- Structure : Features an ethylpiperazine ring instead of hydroxyethyl-substituted piperidine.

- Molecular Formula : C₉H₁₇ClN₂O (MW: 204.7) .

- Lower polarity compared to the hydroxyethyl variant may favor blood-brain barrier penetration.

- Applications : Commonly used as a building block in pharmaceuticals, suggesting versatility in derivatization .

2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one

- Structure : Incorporates a pyrimidinylphenyl group on the piperazine ring.

- Key Differences :

- Synthesis : Utilizes chloroacetyl chloride for acylation, a standard method for chloroacetamide derivatives .

2-(4-Isobutylphenyl)-1-(4-(perfluorophenyl)piperidin-1-yl)propan-1-one

- Structure : Contains perfluorophenyl and isobutylphenyl groups.

- Key Differences :

- Synthesis : Involves hexafluorobenzene, highlighting strategies for introducing fluorinated motifs .

2-Chloro-1-{4-[6-(2-Methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}propan-1-one

- Structure : Features a pyrazolo-pyrimidine heterocycle attached to piperazine.

- Key Differences :

Structural and Functional Analysis Table

Critical Insights

- Hydroxyethyl vs. Ethyl/Phenoxyethyl: The hydroxyethyl group in the target compound improves hydrophilicity, which may reduce off-target binding but limit CNS penetration compared to ethyl or phenoxyethyl analogs .

- Chloroacetyl Reactivity : All compounds retain the chloroacetyl group, enabling covalent bond formation with nucleophilic residues (e.g., cysteine thiols) in target proteins .

- Fluorine and Aromaticity : Fluorinated () and aromatic () derivatives prioritize stability and target engagement, whereas the hydroxyethyl variant balances reactivity and solubility.

Biological Activity

2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one is a synthetic organic compound with the molecular formula C10H18ClNO2 and a molecular weight of 219.71 g/mol. Its structure features a chloro group, a piperidine ring, and a hydroxyethyl side chain, which contribute to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, including its interactions with biological targets, synthesis methods, and comparative analysis with structurally related compounds.

Structural Characteristics

The unique configuration of 2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one suggests potential reactivity in various chemical processes. The presence of the chloro group indicates possibilities for nucleophilic substitution reactions, while the piperidine moiety is often associated with significant biological activities.

Biological Activity

Compounds containing piperidine rings are known for their diverse pharmacological properties. The potential biological activities of 2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one may include:

- Neuropharmacological Effects : Similar compounds have been shown to interact with dopamine receptors, potentially influencing neuropsychiatric disorders.

- Antimicrobial Properties : Related piperidine derivatives exhibit antimicrobial activity, suggesting that this compound might also possess similar properties.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique aspects of 2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one | Similar chloro and piperidine structure | Potential neuropharmacological effects |

| 2-Chloro-N-(piperidin-4-yl)acetamide | Contains piperidine and acetamide groups | Antimicrobial properties |

| 2-Chloro-N-(morpholinomethyl)acetamide | Morpholine instead of piperidine | Analgesic effects |

While specific mechanisms of action for 2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one are not extensively documented, its structural components suggest possible interactions with various biological targets such as enzymes or receptors. Further research is required to elucidate these mechanisms.

Case Studies and Research Findings

Research into related compounds provides insights into the biological activity and therapeutic potential of piperidine derivatives. For instance, studies have shown that certain piperidine-based compounds can act as selective agonists for dopamine receptors, promoting neuroprotective effects in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs) .

In another study, a library of thrombin inhibitors was evaluated for their inhibition potency (pIC50), showcasing the significance of structural modifications in enhancing biological activity .

Synthesis Methods

The synthesis of 2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one typically involves the reaction of a piperidine derivative with chlorinated butanone under controlled conditions to ensure high yield and purity. Techniques such as recrystallization or chromatography are commonly employed for product isolation.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between a piperidine derivative (e.g., 4-(1-hydroxyethyl)piperidine) and a chloro-propanone precursor. Optimize reaction conditions (e.g., solvent polarity, temperature, and base selection) to enhance yield. For example, using DMF as a polar aprotic solvent at 60–80°C with K2CO3 as a base may improve substitution efficiency. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the presence of the piperidine ring (δ ~2.5–3.5 ppm for N-CH2), hydroxyethyl group (δ ~1.2–1.4 ppm for CH3), and carbonyl (δ ~200–210 ppm for C=O).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]<sup>+</sup> ion).

- IR Spectroscopy : Identify carbonyl stretching (~1700 cm<sup>-1</sup>) and hydroxyl groups (~3200–3600 cm<sup>-1</sup>) .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities. Aim for ≥95% purity for in vitro assays and ≥98% for in vivo studies. Calibrate against certified reference standards (e.g., pharmaceutical impurity standards in ) .

Advanced Research Questions

Q. How does the stereochemistry of the 1-hydroxyethyl group on the piperidine ring influence biological activity?

- Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., chiral HPLC or enzymatic methods) and compare their binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Computational docking (e.g., AutoDock Vina) can predict interactions with target proteins (e.g., receptors in ) .

Q. What computational strategies are recommended to predict the pharmacokinetic properties of this compound?

- Methodological Answer :

Q. How can researchers resolve contradictions in reported biological activity data for structural analogs?

Q. What experimental approaches are suitable for studying the compound’s stability under physiological conditions?

- Methodological Answer : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Analyze degradation products via LC-MS/MS and quantify half-life. Use accelerated stability studies (40°C/75% RH) to predict shelf life .

Methodological Notes for Data Contradictions

- Structural Validation : If crystallographic data conflicts with NMR assignments, re-refine XRD data using SHELXL () and cross-validate with <sup>13</sup>C DEPT spectra.

- Biological Replicates : Ensure ≥3 independent replicates for activity assays to account for variability in cell lines or enzymatic batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.